

An In-depth Technical Guide on the Spectroscopic Data of cis- β -Octenoic Acid

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Compound of Interest

Compound Name: *cis-beta-Octenoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for cis- β -octenoic acid, also known as (Z)-3-octenoic acid. Due to the limited availability of a complete, unified dataset in public databases, this document presents a compilation of the most relevant information found, including data for closely related compounds and general experimental protocols.

Spectroscopic Data Summary

While a complete set of verified spectroscopic data for cis- β -octenoic acid is not readily available in the public domain, this section summarizes the most pertinent findings. Data for "3-octenoic acid" without specified stereochemistry is presented, alongside data for the methyl and ethyl esters of the cis-isomer, which can provide valuable comparative insights.

Mass Spectrometry (MS)

The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, aiding in structural elucidation.

Table 1: Mass Spectrometry Data for 3-Octenoic Acid (Isomer Unspecified)

m/z	Interpretation
142	Molecular Ion [M] ⁺
125	[M-OH] ⁺
99	[M-C ₂ H ₅ O] ⁺
81	[C ₆ H ₉] ⁺
73	[C ₄ H ₉ O] ⁺
55	[C ₄ H ₇] ⁺

Note: This data is for "3-octenoic acid" and the stereochemistry of the double bond was not specified in the source.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for 3-Octenoic Acid (Isomer Unspecified)

Wavenumber (cm ⁻¹)	Interpretation
~3000 (broad)	O-H stretch (carboxylic acid)
~2960, 2930, 2870	C-H stretch (alkane)
~1710	C=O stretch (carboxylic acid)
~1650	C=C stretch (alkene)
~1410	O-H bend (in-plane)
~1280	C-O stretch
~940 (broad)	O-H bend (out-of-plane)
~720	C-H bend (cis-alkene)

Note: This data is for "3-octenoic acid" and the stereochemistry of the double bond was not specified in the source. The C-H bend for a cis-alkene is a characteristic absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental data for cis- β -octenoic acid is not available, a hypothetical ^1H and ^{13}C NMR data table is presented below based on known chemical shift ranges for similar structures.

Table 3: Predicted ^1H NMR Data for cis- β -Octenoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	singlet	1H	-COOH
~5.5-5.8	multiplet	1H	H-3 or H-4
~5.3-5.6	multiplet	1H	H-3 or H-4
~3.1	doublet	2H	H-2
~2.0-2.2	multiplet	2H	H-5
~1.2-1.5	multiplet	2H	H-6
~1.2-1.5	multiplet	2H	H-7
~0.9	triplet	3H	H-8

Table 4: Predicted ^{13}C NMR Data for cis- β -Octenoic Acid

Chemical Shift (δ) ppm	Assignment
~178	C-1 (C=O)
~130	C-4
~125	C-3
~35	C-2
~29	C-5
~22	C-6
~31	C-7
~14	C-8

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for cis- β -octenoic acid are not available. However, this section provides generalized methodologies for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and placed in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

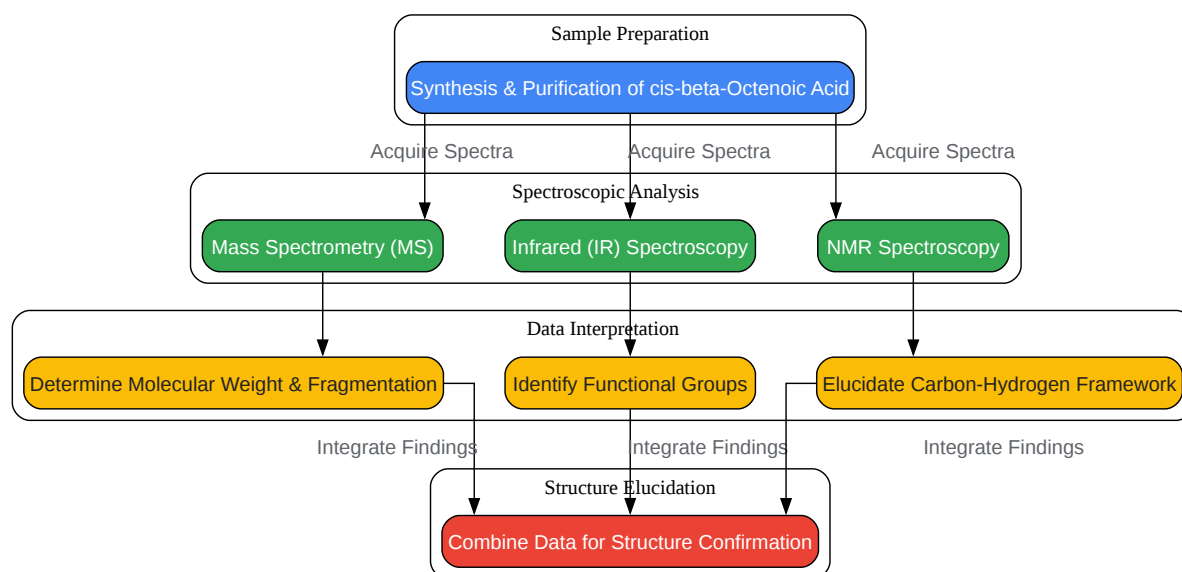
A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like *cis*- β -octenoic acid.



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Caption: Workflow for Spectroscopic Analysis.

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